2,7-Cyclooctadien-1-one, 4-acetyl- (9CI)
Description
Primary Nomenclature and Classification
2,7-Cyclooctadien-1-one, 4-acetyl- (9CI) represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry nomenclature conventions. The compound's full designation indicates its structural complexity, incorporating both the cyclooctadiene backbone and the acetyl substitution pattern. This chemical entity is classified under multiple functional group categories, primarily as an unsaturated ketone due to the presence of both carbonyl and alkene functionalities within its molecular framework. The compound's classification extends to include membership in the diketone family, reflecting the presence of multiple carbonyl groups, and the cycloalkene category, emphasizing its cyclic unsaturated nature.
The systematic name provides crucial structural information, where "2,7-Cyclooctadien-1-one" describes the eight-membered ring containing two double bonds at positions 2 and 7, with a ketone functionality at position 1. The "4-acetyl" designation indicates the presence of an acetyl group (-COCH₃) attached at the fourth position of the ring system. This nomenclature system ensures unambiguous identification of the compound's structure and enables precise communication within the scientific community regarding its chemical properties and potential applications.
Properties
CAS No. |
122598-66-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.204 |
IUPAC Name |
4-acetylcycloocta-2,7-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)9-4-2-3-5-10(12)7-6-9/h3,5-7,9H,2,4H2,1H3 |
InChI Key |
NUTZJYIVTTZBTI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC=CC(=O)C=C1 |
Synonyms |
2,7-Cyclooctadien-1-one, 4-acetyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Fluorophores
Studies on 9CI analogues reveal that fluorescence response depends critically on the size and conjugation of the aromatic system. For example:
- Compound 3 and 4 (small aromatic rings like benzene or naphthalene) showed negligible fluorescence with or without DNA, underscoring the necessity of a large conjugated system (e.g., anthracene in 9CI) for effective stacking with G-quadruplexes .
- Compound 5 (9CI) and Compound 6 share similar structural components but differ in substitution positions on the anthracene ring. Both exhibit comparable conjugated system sizes, yet 9CI demonstrates superior fluorescence due to optimal spatial alignment with G-quartets .
Table 1: Fluorophore Comparison
Cyclohexadienone Derivatives
Cyclohexadienone derivatives, such as 2,4-Cyclohexadien-1-one, 4-acetyl- (9CI) (CAS 783267-33-4, C₈H₈O₂) and 2,5-Cyclohexadien-1-one, 4-acetyl- (9CI) (CAS 80753-90-8, C₈H₈O₂), share the acetyl-substituted dienone backbone but differ in ring size and conjugation.
Table 2: Cyclohexadienone vs. Cyclooctadienone
Substitution Effects on Bioactivity
Replacement of key functional groups in 9CI significantly alters its bioactivity:
- Compound 8 and 9 : Substituting the triazine ring and N-phenyl groups with naphthalimide or benzoheterocycle moieties abolished fluorescence, highlighting the irreplaceable role of the anthracene core in G-quadruplex recognition .
- Pyridinone Analogues: Derivatives like 2-1H-Pyridinone, 4-acetyl- (9CI) (CAS 371765-69-4) exhibit distinct electronic properties due to nitrogen incorporation, reducing their suitability for DNA interaction compared to 9CI’s oxygen-rich scaffold .
Mechanistic Insights
The selective fluorescence of 9CI arises from a three-step recognition process:
Kinetic Match : Initial weak interactions with DNA.
Dynamic Interaction : Conformational adjustments for optimal alignment.
Stacking Stabilization : Anthracene-G-quartet stacking enhances fluorescence . This mechanism is absent in smaller or less-conjugated analogues, explaining their poor performance.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2,7-Cyclooctadien-1-one derivatives in the lab?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks, and store the compound in a cool, dry environment to prevent degradation. Dispose of waste via certified hazardous waste handlers, adhering to federal and local regulations. Regular updates to Safety Data Sheets (SDS) are essential for long-term storage .
Q. What synthetic strategies are effective for introducing acetyl groups into cyclic dienone systems?
- Methodological Answer : Acetylation can be achieved via Friedel-Crafts acylation or nucleophilic substitution, depending on the electron density of the dienone system. For example, in structurally similar compounds like 3-acetyl-4,4-dimethylcyclohexadienone, acetylation is performed using acetyl chloride in anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃). Reaction progress should be monitored via TLC or FT-IR to confirm ketone formation .
Q. Which spectroscopic techniques are optimal for characterizing 4-acetyl-substituted cyclooctadienones?
- Methodological Answer :
- FT-IR : Identifies carbonyl stretches (C=O) near 1700 cm⁻¹ and conjugated dienone absorption bands.
- NMR : ¹H NMR reveals proton environments near acetyl groups (δ 2.1–2.3 ppm for CH₃) and olefinic protons (δ 5.5–6.5 ppm). ¹³C NMR confirms acetyl (δ 200–210 ppm) and ketone carbons.
- X-ray crystallography : Resolves spatial arrangements and confirms substituent positions, as demonstrated in analogous triazole derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-acetylcyclooctadienones in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps) to assess dienophile compatibility. For example, electron-withdrawing acetyl groups lower LUMO energy, enhancing reactivity with electron-rich dienes. Compare calculated activation energies with experimental yields to validate predictions .
Q. What strategies resolve contradictions in NMR data for substituted cyclooctadienones?
- Methodological Answer :
- Decoupling experiments : Differentiate overlapping proton signals in crowded regions (e.g., olefinic protons).
- 2D NMR (COSY, HSQC) : Assigns coupling networks and correlates ¹H-¹³C signals.
- Variable-temperature NMR : Reduces signal broadening caused by conformational flexibility, as seen in cyclohexane derivatives .
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., 3-acetyl-4,4-dimethylcyclohexadienone) .
Q. How do steric and electronic effects influence the regioselectivity of acetyl group reactions in cyclooctadienones?
- Methodological Answer : Steric hindrance from adjacent substituents (e.g., methyl groups) can direct acetylation to less hindered positions. Electronic effects are probed via Hammett plots: Electron-deficient rings favor nucleophilic attack at para positions, while electron-rich systems undergo electrophilic substitution. Kinetic studies (e.g., competition experiments) quantify these effects .
Q. What degradation pathways are observed in aged 4-acetylcyclooctadienone samples, and how are they mitigated?
- Methodological Answer : Degradation via hydrolysis or oxidation is common. Monitor via GC-MS for byproducts like carboxylic acids or dimerized species. Stabilize samples with antioxidants (e.g., BHT) and store under inert gas (N₂/Ar). Regular spectroscopic reanalysis is recommended for long-term studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for cyclooctadienone derivatives?
- Methodological Answer :
- Reaction optimization : Screen solvents (e.g., THF vs. DCM), catalysts, and temperatures. For example, yields for bicyclo[2.2.2]octane derivatives varied from 47% to 74% depending on solvent polarity .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidation or dimerization).
- Reproducibility checks : Validate protocols with independent replicates and cross-lab collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
